molecular formula C25H30N2O5S B2879266 N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1100262-78-9

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2879266
CAS No.: 1100262-78-9
M. Wt: 470.58
InChI Key: YHQQGUSRVYXWFQ-UHFFFAOYSA-N
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Description

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C25H30N2O5S and its molecular weight is 470.58. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system, leading to enhanced nerve signal transmission.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine, thereby enhancing the transmission of nerve signals in this pathway.

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increased concentration of acetylcholine in the nervous system . This can enhance nerve signal transmission, which may have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Biological Activity

The compound N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on various research findings.

Synthesis

The synthesis of this compound involves several key steps, primarily focusing on the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonylamides. The general procedure includes:

  • Preparation of the Benzodioxin Derivative : Starting with 2,3-dihydrobenzo[1,4]-dioxin-6-amine, which is reacted with a sulfonyl chloride in an alkaline medium.
  • Formation of the Target Compound : The resulting sulfonamide is then subjected to further reactions with specific acetamides to yield the final product.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant enzyme inhibitory activities. For instance:

  • Alpha-glucosidase Inhibition : This compound has been shown to inhibit alpha-glucosidase, which is crucial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase Inhibition : Inhibitors of acetylcholinesterase are being investigated for their potential in treating Alzheimer's Disease (AD), highlighting the therapeutic relevance of this compound in neurodegenerative disorders .

Antiproliferative Activity

The antiproliferative effects of related compounds have been studied against various cancer cell lines:

  • C6 Cell Line : The most active derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin and 5-fluorouracil, indicating strong potential as anticancer agents .
  • HeLa Cell Line : Similar studies showed promising results against cervical carcinoma cells, further supporting the compound's utility in oncology .

Study 1: Enzyme Inhibition Profile

A study published in a peer-reviewed journal evaluated the enzyme inhibition profile of various sulfonamide derivatives including those synthesized from 2,3-dihydrobenzo[1,4]-dioxin. The results demonstrated that these compounds effectively inhibited both alpha-glucosidase and acetylcholinesterase enzymes at micromolar concentrations, suggesting their dual therapeutic potential for T2DM and AD management.

Study 2: Anticancer Activity

In another investigation focusing on the antiproliferative effects against C6 and HeLa cell lines, compounds derived from similar synthetic pathways were tested. The results indicated that certain derivatives had IC50 values as low as 5.89 μM against C6 cells and 3.98 μM against HeLa cells, outperforming conventional drugs .

Data Table: Biological Activity Summary

Activity Type Target IC50 (μM) Standard Drug IC50 (μM)
Alpha-glucosidase InhibitionT2DMNot specified-
Acetylcholinesterase InhibitionADNot specified-
Antiproliferative (C6 Cells)Cancer5.89Cisplatin (14.46)
Antiproliferative (HeLa Cells)Cancer3.98Cisplatin (37.95)

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c28-24(10-14-27-33(29,30)17-11-20-6-2-1-3-7-20)26-19-25(12-4-5-13-25)21-8-9-22-23(18-21)32-16-15-31-22/h1-3,6-9,11,17-18,27H,4-5,10,12-16,19H2,(H,26,28)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQQGUSRVYXWFQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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